molecular formula C7H4ClFO3S B6151762 2-fluoro-5-formylbenzene-1-sulfonyl chloride CAS No. 2172018-80-1

2-fluoro-5-formylbenzene-1-sulfonyl chloride

Cat. No.: B6151762
CAS No.: 2172018-80-1
M. Wt: 222.6
InChI Key:
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Description

2-fluoro-5-formylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClFO3S and a molecular weight of 222.6 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-fluoro-5-formylbenzene-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzenesulfonyl chloride with formylating agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the formylation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-formylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by the oxidation of the formyl group.

    Alcohols: Formed by the reduction of the formyl group.

Scientific Research Applications

2-fluoro-5-formylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-5-formylbenzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool in chemical biology for modifying and studying the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-fluorobenzenesulfonyl chloride: Similar structure but lacks the formyl group.

    4-fluorobenzenesulfonyl chloride: Similar structure with the fluorine atom in a different position.

    2-chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

Properties

CAS No.

2172018-80-1

Molecular Formula

C7H4ClFO3S

Molecular Weight

222.6

Purity

95

Origin of Product

United States

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